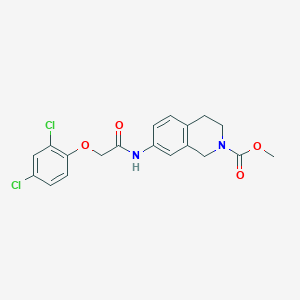

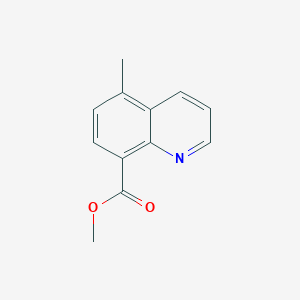

![molecular formula C17H20N2O3S B2739262 4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine CAS No. 339017-01-5](/img/structure/B2739262.png)

4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity Modulation

4-(Phenylsulfonyl) morpholine, related to the chemical structure of interest, demonstrates potential in antimicrobial applications. A study investigated its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and strains of Candida. The compound showed significant modulating activity when combined with amikacin against P. aeruginosa, reducing the minimum inhibitory concentration (MIC) substantially, highlighting its potential in combating multidrug-resistant microbial strains (Oliveira et al., 2015).

Chemical Synthesis and Modifications

Research on the sulfenylation of pyrroles and indoles with compounds including morpholine derivatives demonstrates the utility of these chemical structures in synthesizing substituted pyrroles and indoles. This process facilitates the creation of compounds with potential applications in various fields, including pharmaceuticals and materials science (Gilow et al., 1991).

Topical Drug Delivery

In the development of prodrugs for topical drug delivery, novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen were synthesized. These compounds showed enhanced skin permeation compared to naproxen itself, indicating the role of morpholine derivatives in improving the delivery of therapeutic agents through the skin (Rautio et al., 2000).

Odorless Chemical Oxidations

Morpholine derivatives have been employed as odorless substitutes for dimethyl sulfide and dimethyl sulfoxide in Corey–Kim and Swern oxidations. This innovation reduces the unpleasant odors associated with these reactions and simplifies the purification process, showing the versatility of morpholine in organic synthesis (Nishide et al., 2004).

Electrophosphorescent Materials

Research on bis-sulfone small molecules, including phenylsulfonyl derivatives, as hosts for phosphor iridium complexes in blue-green organic light-emitting devices (OLEDs) demonstrates the utility of these compounds in electronics. The study highlights the potential of sulfone-based materials in creating efficient, high-performance OLEDs (Kim et al., 2011).

Eigenschaften

IUPAC Name |

4-[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-13-12-14(2)18-17(19-8-10-22-11-9-19)16(13)23(20,21)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKJKPDFNMSLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)

![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)

![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)

![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-cyclohexylsulfanylethanone](/img/structure/B2739200.png)